16beta-Hydroxystanozolol

説明

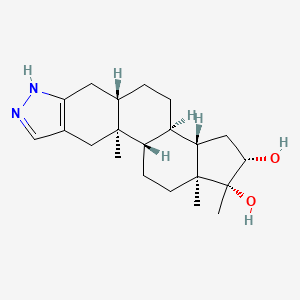

Structure

3D Structure

特性

IUPAC Name |

(1S,2S,10S,13R,14S,16S,17R,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-16,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O2/c1-19-10-12-11-22-23-17(12)8-13(19)4-5-14-15(19)6-7-20(2)16(14)9-18(24)21(20,3)25/h11,13-16,18,24-25H,4-10H2,1-3H3,(H,22,23)/t13-,14+,15-,16-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGBPAAEPVNBGA-BWPSUJIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2(C)O)O)CCC4C3(CC5=C(C4)NN=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@]2(C)O)O)CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501023503 | |

| Record name | 16β-Hydroxystanozolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 16b-Hydroxystanozolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

125590-76-3, 439791-84-1 | |

| Record name | 16β-Hydroxystanozolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125590-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Hydroxystanozolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125590763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16β-Hydroxystanozolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16.BETA.-HYDROXYSTANOZOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36IB762TU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 16b-Hydroxystanozolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Synthesis and Derivatization Methodologies for 16beta Hydroxystanozolol

Regioselective Hydroxylation Routes to 16beta-Hydroxystanozolol

Achieving regioselective and stereoselective hydroxylation at the 16β position of the complex steroid core of stanozolol (B1681124) presents a significant chemical challenge. Researchers have explored both direct chemical modifications and enzymatic pathways to achieve this transformation efficiently.

Direct Hydroxylation of Stanozolol Precursors

Direct chemical synthesis of this compound from stanozolol or its precursors is complex due to the multiple reactive sites on the steroid molecule. Introducing a hydroxyl group with specific β-stereochemistry at the C-16 position without affecting other parts of the molecule, such as the 17α-methyl and 17β-hydroxyl groups or the pyrazole (B372694) ring, requires sophisticated synthetic strategies. While detailed multi-step synthetic routes for many steroids are established, literature specifically detailing a direct, high-yield chemical synthesis for 16beta-hydroxylation of stanozolol is not widely published, underscoring the difficulty of achieving such specific C-H activation through conventional organic chemistry methods.

Enzymatic Synthesis Approaches for Stereoselective Hydroxylation

Biocatalysis offers a powerful alternative to traditional chemical synthesis for achieving highly specific steroid modifications. The use of microorganisms or isolated enzymes can facilitate hydroxylations at positions that are difficult to access through chemical means.

Key Research Findings in Enzymatic Hydroxylation:

Cytochrome P450 Monooxygenases (CYPs): These enzymes are well-known for their ability to catalyze the oxidation of non-activated C-H bonds in a regio- and stereoselective manner. nih.gov Directed evolution and rational design of P450s, particularly bacterial variants like P450-BM3, have been employed to create mutants capable of hydroxylating various steroid substrates at specific positions, including C16α and C16β. nih.gov

Microbial Biotransformation: Whole-cell biotransformation using specific strains of fungi and bacteria is a common strategy. These microorganisms produce a variety of hydroxylating enzymes that can convert a steroid substrate into one or more hydroxylated products. While finding a microbial strain that produces this compound with high selectivity can be challenging, this approach is a cornerstone of industrial steroid synthesis. nih.gov The process often involves screening various microbial cultures to identify one that performs the desired transformation with high yield and purity.

Development and Characterization of Synthetic Reference Materials

The accurate detection and quantification of this compound in biological matrices, such as urine, is critical for anti-doping and residue monitoring programs. nih.govnih.gov This requires the availability of highly pure, well-characterized synthetic reference materials.

These reference standards are essential for method validation and as calibrants in analytical instrumentation. lgcstandards.comlgcstandards.com The identity and purity of synthesized this compound are confirmed using a suite of analytical techniques.

| Liquid Chromatography (LC) | Assesses purity by separating the target compound from impurities and byproducts. | A single, sharp peak indicates high purity. Retention time is used for identification. nih.govresearchgate.net |

The availability of certified reference materials from organizations like the National Measurement Institute and suppliers such as LGC Standards underscores their importance in ensuring the reliability and accuracy of analytical testing. nih.govlgcstandards.com

Strategies for Isotope-Labeled Analog Synthesis

Isotope-labeled internal standards are indispensable tools in quantitative mass spectrometry, correcting for analyte loss during sample preparation and for matrix effects during analysis.

Deuterated Analog Preparation (e.g., this compound-D3)

The synthesis of deuterated analogs involves incorporating deuterium atoms at specific, non-exchangeable positions within the molecule. While a specific synthesis for this compound-D3 is not detailed in the provided search results, general methods for deuterium labeling of steroids are well-established. nih.govhwb.gov.in

One common strategy involves:

Halogen/Deuterium Exchange: Introducing a halogen at the target position which can then be replaced with deuterium.

Reductive Deuteration: Using deuterium-donating reagents, such as sodium borodeuteride, to reduce a ketone, thereby introducing a deuterium atom. nih.gov

Base-Catalyzed Exchange: Using a strong base in the presence of deuterium oxide (D₂O) to exchange protons for deuterons at specific locations. nih.govmdpi.com

The synthesis of a D3-labeled analog would typically target a methyl group or another stable position on the steroid backbone for labeling.

Application of Labeled Analogs as Internal Standards in Research

The use of a stable isotope-labeled internal standard, such as this compound-D3, is considered the gold standard for quantitative analysis by LC-MS/MS. nih.gov

Key Advantages of Using Deuterated Internal Standards:

Improved Accuracy and Precision: The labeled standard behaves nearly identically to the non-labeled analyte during extraction, chromatography, and ionization, effectively compensating for variations in the analytical process. nih.govdshs-koeln.de

Matrix Effect Compensation: In complex biological samples like urine, matrix components can suppress or enhance the analyte signal in the mass spectrometer. A co-eluting deuterated standard experiences the same effects, allowing for accurate signal normalization. nih.gov

Carrier Effect: In gas chromatography (GC) systems, adding an excess of the deuterated standard can help saturate active sites in the injector and column, preventing the loss of the target analyte and improving its detection, especially at low concentrations. dshs-koeln.de

Research on the detection of stanozolol metabolites frequently employs deuterated internal standards, such as Stanozolol-d3 or 16β-OH-stanozolol-D3, to ensure methods meet the stringent requirements for confirmatory analysis in regulated environments. nih.govresearchgate.netresearchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound-D3 |

| Stanozolol |

| Stanozolol-d3 |

| Progesterone |

Derivatization Methods for Enhanced Analytical Performance in Research

Derivatization is a chemical modification process used to convert a compound into a product (a derivative) with properties that are better suited for a specific analytical technique. For this compound, derivatization is employed to improve volatility for gas chromatography (GC) or to enhance ionization efficiency and create diagnostic ions for mass spectrometry (MS).

Trimethylsilyl (B98337) (TMS) derivatization is a common and robust method used in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govsemanticscholar.org The process involves replacing active hydrogen atoms in the analyte with a TMS group (-Si(CH₃)₃), which increases the molecule's volatility and thermal stability. nih.gov For this compound, which contains hydroxyl groups, this technique is highly applicable.

The primary goal of TMS derivatization is to reduce the polarity of the molecule and facilitate its transition into the gas phase for GC analysis. The resulting TMS ethers are more volatile than the original steroid. In the context of mass spectrometry, TMS derivatives of this compound can produce more abundant and diagnostic ions, leading to more reproducible ion ratios and improved detection limits. nih.gov Predicted GC-MS data for this compound indicates the formation of a derivative with two TMS groups, suggesting that both the 16- and 17-hydroxyl groups undergo derivatization. foodb.cahmdb.ca

Key Research Findings:

Improved Detection: A derivatization step for this compound intended for liquid chromatography-multiple mass spectrometry (LC-MS-MS) analysis results in a mass spectrum with two abundant diagnostic ions, offering more reproducible ion ratios compared to the underivatized molecule. nih.gov

Enhanced Volatility: The replacement of active hydrogens on the hydroxyl groups with TMS groups is a standard procedure to increase the volatility of steroids for GC-based analysis. nih.gov

Common reagents for this process are listed in the table below.

| Reagent | Acronym | Common Use |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful silylating agent, often used with a catalyst like trimethylchlorosilane (TMCS). nist.gov |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A widely used reagent for the trimethylsilylation of a broad range of compounds, including steroids. researchgate.net |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Another effective silylating reagent used in the derivatization of polar functional groups. nist.gov |

Boronate ester formation is a highly selective reaction that occurs between a boronic acid and a compound containing a diol, particularly a 1,2- or 1,3-diol. nih.govnih.gov this compound possesses a cis-diol at the 16β and 17β positions, making it an ideal substrate for this reaction. This derivatization creates a cyclic boronate ester, which can be used to protect the diol or to introduce new functionalities for further analysis or conjugation.

The reaction is reversible and involves the formation of a five- or six-membered ring structure. rsc.org The stability and formation of the boronate ester are influenced by factors such as pH and the electronic properties of the boronic acid used. nih.gov This selective derivatization of the diol moiety allows for targeted modification of the this compound molecule while leaving other parts of the steroid core untouched.

Mechanism Overview:

Activation: The boronic acid (R-B(OH)₂) reacts with the diol on this compound.

Esterification: A molecule of water is eliminated, forming a cyclic boronate ester. This reaction changes the hybridization of the boron atom from sp² to sp³. nih.gov

Equilibrium: The reaction exists in equilibrium, which can be shifted by controlling the reaction conditions. nih.gov

Hemisuccinate derivatization is a chemical strategy used to introduce a carboxylic acid functional group into a molecule that contains a hydroxyl group. This is a critical step in preparing small molecules, known as haptens, for conjugation to larger carrier proteins. For this compound, one of its hydroxyl groups can be esterified with succinic anhydride.

This reaction introduces a four-carbon spacer arm terminating in a carboxyl group (-COOH). This newly introduced carboxyl group can then be readily coupled to the primary amine groups (e.g., from lysine residues) on a carrier protein, a necessary step for the synthesis of immunogens used in the development of immunoassays.

Reaction Steps:

Esterification: The hydroxyl group of this compound attacks the succinic anhydride ring.

Ring Opening: The anhydride ring opens to form a hemisuccinate ester.

Product: The final product is this compound hemisuccinate, which now possesses a terminal carboxylic acid ready for conjugation.

Phenylboronic acid derivatization is a specific application of boronate ester formation where phenylboronic acid is the reagent. This reaction selectively targets the 16,17-diol of this compound, forming a stable phenylboronate ester. This derivatization is valuable for several analytical purposes:

Protection of the Diol: The phenylboronate ester can serve as a protecting group for the diol during other chemical modifications of the steroid.

Enhanced MS Detection: The phenyl group adds mass to the molecule and can influence fragmentation patterns in mass spectrometry, potentially creating unique and easily identifiable ions.

Chromatographic Modification: The derivative will have different chromatographic properties (e.g., retention time) compared to the parent compound, which can be useful for separating it from interfering substances.

The formation of the ester is favored under specific pH conditions, and the stability of the resulting cyclic ester is a key feature of this derivatization. nih.govrsc.org

| Derivatization Method | Target Functional Group | Reagent Example | Primary Purpose |

| Trimethylsilyl (TMS) | Hydroxyl groups | BSTFA, MSTFA | Increase volatility and stability for GC-MS. nih.gov |

| Boronate Ester Formation | 1,2-Diol or 1,3-Diol | Boronic Acids | Selective protection or functionalization of diols. nih.gov |

| Hemisuccinate Derivatization | Hydroxyl group | Succinic Anhydride | Introduce a carboxyl linker for conjugation. |

| Phenylboronic Acid | 16,17-Diol | Phenylboronic Acid | Selective derivatization for analysis or protection. rsc.org |

Synthesis of Hapten-Protein Conjugates for Immunoanalytical Research

For small molecules like this compound to elicit an immune response and generate specific antibodies for immunoassays (e.g., ELISA), they must first be covalently attached to a large carrier protein. nih.gov The small molecule is referred to as a hapten, and the resulting hapten-protein combination is the immunogen.

The synthesis of these conjugates is a critical component of developing sensitive and specific immunoassays for stanozolol and its metabolites. researchgate.net The process typically involves two main stages:

Hapten Synthesis: this compound is first derivatized to introduce a functional group that can react with the protein. As described previously, hemisuccinate derivatization is a common method to add a terminal carboxyl group.

Conjugation to Carrier Protein: The activated hapten is then covalently linked to a carrier protein. Common carrier proteins include Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH), and Ovalbumin (OVA). ucanr.edu

The method of conjugation depends on the functional groups present on the hapten and the protein. For a hapten with a carboxyl group, a common method is the carbodiimide reaction, which couples the carboxyl group to amine groups on the protein's lysine residues. The number of hapten molecules attached to each protein molecule, known as the hapten density, is a critical parameter that can influence the specificity and titer of the resulting antibodies. nih.gov Characterization of the final conjugate is often performed using techniques like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry to confirm successful conjugation and determine the hapten density. nih.govnih.gov

Metabolic Pathways and Enzymatic Transformations of Stanozolol Yielding 16beta Hydroxystanozolol

Overview of Stanozolol (B1681124) Biotransformation Pathways in Research Models

Stanozolol undergoes extensive metabolism in the body, primarily through Phase I and Phase II reactions. wikipedia.org Research across various models, including humans, equines, and canines, has demonstrated that hydroxylation is a major Phase I biotransformation pathway. nih.govhilarispublisher.comresearchgate.net These hydroxylated metabolites are then often conjugated with glucuronic acid or sulfate (B86663) in Phase II metabolism. upf.edunih.gov

In equine models, hydroxylation at the C16 position has been identified as a significant metabolic route. nih.gov Specifically, 16β-hydroxystanozolol is recognized as a major urinary metabolite in horses following intramuscular administration. hilarispublisher.com Similarly, in humans, a variety of hydroxylated metabolites have been identified, including those at the 16-position. nih.gov The zebrafish model has also been utilized to study stanozolol metabolism and has shown the formation of hydroxylated and subsequently glucuronidated metabolites, including 16β-hydroxystanozolol-glucuronide. researchgate.netnih.gov

The liver is a primary site for stanozolol metabolism. nih.gov Studies using equine liver microsomes have confirmed the production of metabolites found in urine, highlighting the liver's central role in the biotransformation of stanozolol. researchgate.net

Phase I Metabolic Pathways: Hydroxylation Mechanisms

Phase I metabolism of stanozolol primarily involves the introduction of hydroxyl groups into the steroid structure through oxidation. This process is catalyzed by a family of enzymes known as cytochrome P450s.

A prominent metabolic pathway for stanozolol is the regioselective hydroxylation at the 16beta-position of the steroid's D-ring, resulting in the formation of 16beta-hydroxystanozolol. hilarispublisher.comresearchgate.net This metabolite has been identified as a major product of stanozolol metabolism in several species, including bovines and horses. researchgate.net The formation of this compound is a significant biotransformation, making it a key marker for detecting stanozolol administration. anu.edu.au

In addition to this compound, the metabolism of stanozolol yields several other hydroxylated isomers. In humans, both 16alpha- and this compound have been identified as significant metabolites. nih.gov Other points of hydroxylation include the pyrazole (B372694) ring, leading to the formation of 3'-hydroxystanozolol, and the A-ring, resulting in 4beta-hydroxystanozolol. researchgate.netnih.gov Dihydroxylated metabolites have also been tentatively identified, suggesting further oxidative processes. nih.gov The relative abundance of these metabolites can vary depending on the biological system. For instance, in canines, 6alpha-hydroxystanozolol was found to be the major Phase I metabolite. nih.gov

Table 1: Major Hydroxylated Metabolites of Stanozolol

| Metabolite Name | Position of Hydroxylation | Species in which Identified |

|---|---|---|

| This compound | 16β | Human, Equine, Bovine. nih.govresearchgate.net |

| 16alpha-Hydroxystanozolol | 16α | Human. nih.gov |

| 3'-Hydroxystanozolol | 3' of the pyrazole ring | Human, Bovine. researchgate.netresearchgate.net |

| 4beta-Hydroxystanozolol | 4β | Human. nih.gov |

The hydroxylation of stanozolol is primarily carried out by the cytochrome P450 (CYP450) superfamily of enzymes, which are crucial for the metabolism of a wide range of xenobiotics. wada-ama.orgmdpi.com Research suggests that specific CYP450 isoforms are responsible for the formation of stanozolol's hydroxylated metabolites. In vitro studies have indicated that CYP3A4 is a key enzyme in the Phase I metabolism of stanozolol. dshs-koeln.de Inhibition studies have shown that ketoconazole, a known inhibitor of CYP3A4, significantly reduces the formation of stanozolol metabolites. dshs-koeln.de Furthermore, research using equine liver microsomes and selective chemical inhibitors has suggested the involvement of an enzyme related to CYP2C8 in the production of 16-hydroxy-stanozolol metabolites in horses. researchgate.net

Phase II Metabolic Pathways: Conjugation Mechanisms

Following Phase I hydroxylation, the resulting metabolites often undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body.

This compound can be further metabolized through conjugation with glucuronic acid. hilarispublisher.com This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of this compound glucuronide. researchgate.netuomus.edu.iq This glucuronide conjugate is a major Phase II metabolite of stanozolol and is readily excreted in the urine. anu.edu.au The detection of this compound glucuronide is a reliable method for identifying stanozolol use. anu.edu.au Studies in zebrafish have also confirmed the formation of 16β-OH-stanozolol-glucuronide. nih.gov In addition to glucuronidation, sulfation is another important Phase II conjugation pathway for stanozolol metabolites. upf.edunih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 16alpha-Hydroxystanozolol |

| 3'-Hydroxystanozolol |

| 4beta-Hydroxystanozolol |

| 6alpha-Hydroxystanozolol |

| This compound glucuronide |

| Stanozolol |

| Glucuronic acid |

Sulfate Conjugation of this compound

Following its formation through phase I metabolism, 16β-hydroxystanozolol can undergo phase II conjugation reactions, a critical step for increasing water solubility and facilitating excretion. One such significant pathway is sulfate conjugation. This process involves the transfer of a sulfonate group from the donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of 16β-hydroxystanozolol. fu-berlin.de This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). fu-berlin.denih.gov

In equine sports drug surveillance, in vitro studies utilizing equine liver fractions have successfully produced sulfate conjugates of 16β-hydroxystanozolol. nih.govresearchgate.nettandfonline.com This demonstrates that the equine liver possesses the necessary SULT enzymes for this conjugation pathway. nih.govresearchgate.nettandfonline.com The formation of these sulfate conjugates is a key metabolic step, and their detection can be crucial in doping control analysis. fu-berlin.de While glucuronide conjugation is also a major phase II pathway for stanozolol and its metabolites, sulfation represents an important alternative or complementary route for the elimination of 16β-hydroxystanozolol. nih.govresearchgate.netmdpi.comwikipedia.org

Comparative Metabolic Studies in Non-Clinical Biological Systems

In Vitro Enzymatic Studies

In vitro studies using various enzymatic preparations have been instrumental in elucidating the metabolic fate of stanozolol. Research employing equine liver microsomes and S9 fractions has demonstrated the capability of these systems to generate the major phase I metabolites of stanozolol, including 16β-hydroxystanozolol. nih.gov These studies have shown that the liver is the primary site of stanozolol metabolism. nih.gov

Further investigations using chemical enzyme inhibitors suggest that an enzyme related to the cytochrome P450 isoform CYP2C8 may be responsible for the production of 16-hydroxy-stanozolol metabolites in horses. nih.gov The use of rat liver S-9 fractions has also confirmed the hydroxylation of stanozolol, a reaction catalyzed by cytochrome P450 enzymes. koreascience.kr These in vitro models not only help in identifying potential metabolites but also provide insights into the specific enzymes involved in the biotransformation of stanozolol to 16β-hydroxystanozolol. nih.govkoreascience.kr

Animal Model Biotransformation Studies (e.g., Equine, Bovine, Mouse, Invertebrates)

Studies across various animal models have consistently identified 16β-hydroxystanozolol as a major metabolite of stanozolol.

Equine: In horses, 16β-hydroxystanozolol is a major urinary metabolite following the administration of stanozolol. nih.govhilarispublisher.com Research has shown extensive phase I metabolism involving hydroxylation at the C16 position. nih.govresearchgate.net The detection of this metabolite is a key focus in equine doping control. nih.govresearchgate.netresearchgate.net

Bovine: Similar to horses, 16β-hydroxystanozolol is a primary urinary metabolite of stanozolol in cattle. hilarispublisher.comresearchgate.netacs.orgresearchgate.net Following intramuscular administration, stanozolol is rapidly metabolized, with 16β-hydroxystanozolol becoming the predominant metabolite within hours. acs.org Multi-laboratory studies have focused on detecting stanozolol and its major metabolites, including 16β-hydroxystanozolol, in cattle excreta for regulatory purposes. nih.gov

Mouse: Studies using chimeric mice with humanized livers have been valuable in studying stanozolol metabolism. dshs-koeln.deresearchgate.net These models have shown that the metabolic profile of stanozolol in these mice closely mimics human metabolism, with the identification of various hydroxylated metabolites. researchgate.net In a study on LDLr knockout mice, chronic stanozolol treatment led to increased systemic inflammation and oxidative stress. nih.gov Another study in rats identified 16β-hydroxystanozolol in liver tissue following stanozolol administration. spandidos-publications.com

Invertebrates: The invertebrate Neomysis integer has been explored as an alternative model for studying the metabolism of veterinary drugs. researchgate.net While specific data on this compound formation in this model is not detailed, it represents a potential tool for preliminary metabolic screening. researchgate.net More recently, the zebrafish model has been used to study stanozolol metabolism, successfully identifying 16β-OH-stanozolol-glucuronide, indicating the formation of the 16β-hydroxylated intermediate. researchgate.net

Table 1: Key Findings from Animal Model Biotransformation Studies

| Animal Model | Key Findings Regarding this compound | References |

|---|---|---|

| Equine | Major urinary metabolite; Extensive hydroxylation at C16. | nih.govresearchgate.nethilarispublisher.com |

| Bovine | Primary urinary metabolite; Rapid formation after administration. | hilarispublisher.comresearchgate.netacs.orgresearchgate.net |

| Mouse | Formation observed in humanized liver models and rat liver tissue. | dshs-koeln.deresearchgate.netspandidos-publications.com |

| Zebrafish | Identification of 16β-OH-stanozolol-glucuronide. | researchgate.net |

Microbial Transformation as a Tool for Metabolite Generation and Elucidation

Microbial transformation serves as a valuable biotechnological tool for synthesizing and identifying drug metabolites, including those of steroids. ju.edu.joresearchfloor.org Fungi, in particular, are known for their ability to carry out hydroxylation reactions on steroid molecules. researchfloor.orgnih.gov Various microorganisms can perform a range of biotransformations on anabolic steroids. ju.edu.jo

While specific studies detailing the use of microbes to produce 16β-hydroxystanozolol from stanozolol are not extensively documented in the provided results, the principle of using microbial systems to generate hydroxylated steroid metabolites is well-established. researchfloor.orgresearchgate.netfrontiersin.org For instance, the fungus Rhizopus stolonifer has been used to transform other steroids, producing hydroxylated derivatives. researchgate.net This "microbial model of mammalian metabolism" can be a cost-effective and efficient way to produce reference standards of metabolites like 16β-hydroxystanozolol, which are essential for analytical and metabolic studies.

Advanced Analytical Methodologies for 16beta Hydroxystanozolol Research

Sample Preparation and Extraction Techniques

Effective sample preparation is paramount to remove interfering substances and concentrate the analyte of interest, thereby enhancing the sensitivity and specificity of subsequent analyses. For 16beta-hydroxystanozolol, this typically involves a combination of enzymatic hydrolysis, solid-phase extraction (SPE), and liquid-liquid extraction (LLE). rivm.nlnih.gov

Solid Phase Extraction (SPE) Protocols

Solid-phase extraction is a widely used technique for the purification and concentration of this compound from biological samples like urine. rivm.nlnih.gov This method utilizes a solid sorbent to selectively retain the analyte while allowing interfering compounds to pass through.

Various SPE cartridges have been employed in the analysis of stanozolol (B1681124) and its metabolites. A common approach involves the use of C18 cartridges, which are effective for extracting a range of steroid metabolites. waters.com In one method, after enzymatic hydrolysis, the sample is passed through a C18 cartridge, washed, and then the analytes are eluted with methanol. waters.com Another protocol utilizes amino (NH2) SPE columns for cleanup after an initial liquid-liquid extraction step. rivm.nl

More advanced mixed-mode SPE cartridges, such as those combining C8 and benzenesulfonic acid (SCX) functionalities, have also been developed. These offer enhanced selectivity by enabling both reversed-phase and ion-exchange interactions, which can be particularly useful for isolating basic compounds like stanozolol metabolites from complex biological fluids. sigmaaldrich.com Furthermore, immunosorbent solid-phase extraction (IS-SPE), which uses antibodies specific to stanozolol and its metabolites, has been shown to efficiently extract these compounds from urine with high recovery rates. nih.gov

A recent study developed a dummy molecularly imprinted polymer for simultaneous solid-phase extraction (DMISPE) of stanozolol metabolites, including this compound. This technique demonstrated high extraction recoveries for the metabolites. researchgate.net

Table 1: Comparison of SPE Protocols for this compound

| SPE Sorbent | Sample Matrix | Key Protocol Steps | Reported Recovery/Efficacy | Source(s) |

| C18 | Urine | Enzymatic hydrolysis, SPE, elution with methanol. | High recovery for various steroid metabolites. | waters.com |

| Amino (NH2) | Urine | LLE followed by SPE cleanup. | Part of a screening and confirmation method. | rivm.nl |

| Mixed-Mode (C8/SCX) | Biological Fluids | pH adjustment, sequential washes, and elution. | Recoveries >90% for basic compounds. | sigmaaldrich.com |

| Immunosorbent | Cattle Urine | Covalent attachment of antibodies to Sepharose, sample application, elution. | Recovery of 112 ± 10%. | nih.gov |

| DMISPE | Urine | Loading, washing, and elution optimized for stanozolol metabolites. | Mean recovery for 16β-hydroxystanozolol: 69.98% ± 2.02. | researchgate.net |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, LLE is often employed following enzymatic hydrolysis to extract the free (unconjugated) metabolite from the aqueous urine matrix into an organic solvent. rivm.nlnih.gov

A variety of organic solvents and pH conditions have been utilized in LLE protocols for stanozolol metabolites. One established method involves an initial extraction with a mixture of n-hexane and butanol after adjusting the sample pH. nih.gov Another approach uses a combination of pentane, chloroform, and ethyl acetate (B1210297) for the extraction. kingston.ac.uk

The pH of the aqueous phase is a critical parameter that can be manipulated to enhance the extraction efficiency. For instance, a procedure involving sequential LLE steps at both basic and acidic pH has been described. dshs-koeln.dedshs-koeln.de This dual extraction approach can improve the recovery of the target analytes. dshs-koeln.de In one study, reversing the order of the acidic and basic extraction steps led to improved recovery of this compound. dshs-koeln.de

Table 2: LLE Methodologies for this compound Extraction

| Extraction Solvent(s) | pH Conditions | Key Findings/Application | Source(s) |

| n-hexane and butanol (80:20, v/v) | pH adjusted to 9 | Used for extraction from hydrolyzed urine. | nih.gov |

| Pentane, chloroform, and ethyl acetate (3:2:1, v/v/v) | Neutral (pH 7.0) | Applied to hydrolyzed hair, serum, and urine samples. | kingston.ac.uk |

| tert-butylmethylether and n-pentane | Sequential basic (pH 13-14) and acidic (pH 1.5-2) extractions | A modern approach for simple extraction. | dshs-koeln.dedshs-koeln.de |

| Diisopropyl ether-isooctane | Not specified | Used for extraction from hydrolyzed urine after enzymatic hydrolysis. | nih.gov |

Enzymatic Hydrolysis for Conjugate Cleavage in Sample Preparation

In humans and animals, this compound is primarily excreted in urine as a glucuronide conjugate. dshs-koeln.denih.gov To analyze the parent metabolite using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), this conjugate bond must first be cleaved. Enzymatic hydrolysis is the most common method to achieve this. dshs-koeln.denih.gov

The enzyme β-glucuronidase, often sourced from Helix pomatia or Escherichia coli, is widely used for this purpose. rivm.nltdx.cat The hydrolysis is typically carried out by incubating the urine sample with the enzyme at an elevated temperature (e.g., 37°C or 50°C) for a specific duration, which can range from a couple of hours to overnight. rivm.nlkingston.ac.uk The pH of the sample is adjusted to be optimal for the enzyme's activity, usually around pH 5.2 to 7.0. rivm.nlkingston.ac.uk

The efficiency of enzymatic hydrolysis can be influenced by several factors, and some steroid glucuronides have shown resistance to this process. tdx.cat Therefore, the choice of enzyme and reaction conditions is crucial for achieving complete cleavage and accurate quantification of the metabolite. For instance, some methods utilize β-glucuronidase from Helix pomatia which also possesses arylsulfatase activity, allowing for the cleavage of sulfate (B86663) conjugates as well. tdx.cat

Chromatographic Separation Techniques

Following sample preparation and extraction, chromatographic techniques are employed to separate this compound from other co-extracted compounds before its detection by a mass spectrometer. Both liquid chromatography (LC) and gas chromatography (GC) have been successfully applied in the analysis of this metabolite. dshs-koeln.de

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become a preferred method for the analysis of this compound. nih.govdshs-koeln.de This is largely due to its ability to analyze the metabolite directly without the need for derivatization, which is often required for GC analysis. dshs-koeln.de

A typical LC method for this compound involves a reversed-phase column, such as a C8 or C18, and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. dshs-koeln.dedshs-koeln.de A gradient elution program is commonly used, where the proportion of the organic solvent is increased over time to effectively separate the analytes. dshs-koeln.dedshs-koeln.de

The use of LC-MS/MS provides high sensitivity and specificity, allowing for the detection of this compound at very low concentrations (in the picogram per milliliter range). nih.gov This is crucial for detecting the long-term excretion of the metabolite. dshs-koeln.de

Table 3: LC Method Parameters for this compound Analysis

| Column Type | Mobile Phase | Detection Mode | Key Application | Source(s) |

| Agilent Zorbax XDB-C8 | A: 5 mM ammonium acetate with 1% acetic acid; B: acetonitrile | LC-ESI-MS/MS | Simultaneous confirmation of stanozolol and its major metabolites. | dshs-koeln.de |

| Zorbax 5μm SB-C18 | A: water with 5mM ammonium formate (B1220265) and 1‰ formic acid; B: acetonitrile with 10% water, 5mM ammonium formate and 1‰ formic acid | LC-ESI-MS/MS | Improved recovery and detection of 4β- and 16β-hydroxystanozolol. | dshs-koeln.de |

| Not specified | A: 5 mmol/l ammonium acetate in methanol/water (10/90 v/v); B: methanol/water (90/10 v/v) | HPLC-MS | Screening and confirmation of stanozolol and its metabolites. | rivm.nl |

| Discovery C18 | Not specified | HPLC-UV | Analysis following mixed-mode SPE. | sigmaaldrich.com |

| C18 | A: 0.1% formic acid; B: acetonitrile | LC-MS/MS | Direct analysis of glucuronide conjugates. | thermofisher.com |

Gas Chromatography (GC) Methodologies

Gas chromatography coupled with mass spectrometry (GC-MS) has historically been a standard technique for the detection of stanozolol and its metabolites. dshs-koeln.denih.gov However, due to the polar nature and low volatility of these compounds, a derivatization step is necessary to convert them into more volatile and thermally stable derivatives suitable for GC analysis. dshs-koeln.de

Trimethylsilyl (B98337) (TMS) derivatization is a common approach used for this purpose. nih.gov After extraction and hydrolysis, the dried residue is treated with a silylating agent to form TMS derivatives of the hydroxyl groups on the stanozolol metabolite. nih.gov

While GC-MS can provide high-resolution separation and sensitive detection, the derivatization step adds complexity and time to the analytical procedure. Furthermore, the pyrazole (B372694) structure of stanozolol and its metabolites can lead to issues with peak tailing and adsorption in the GC system, which can affect the sensitivity, especially at low concentrations. dshs-koeln.de

Microbore High-Performance Liquid Chromatography (HPLC)

While specific studies focusing exclusively on microbore HPLC for this compound analysis are not extensively detailed in the provided search results, the principles of HPLC are fundamental to its separation and detection. HPLC, often coupled with mass spectrometry, is a cornerstone technique. For instance, liquid chromatography is used to separate this compound from other metabolites and endogenous compounds in a sample before it enters the mass spectrometer for detection. rivm.nlnih.gov The use of smaller internal diameter columns, characteristic of microbore HPLC, can offer advantages such as reduced solvent consumption and potentially increased sensitivity, which are crucial for detecting the low concentrations of this compound found in biological samples.

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry stands as the definitive tool for the structural elucidation and quantification of this compound. Its high sensitivity and specificity allow for the unambiguous identification of this metabolite. nih.govnih.gov

Tandem Mass Spectrometry (LC-MS/MS, GC-MS/MS) and MSn Approaches

Tandem mass spectrometry (MS/MS) is the most widely applied technique for the analysis of this compound. Both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) have been successfully employed. hmdb.canih.gov

LC-MS/MS is particularly favored due to its ability to analyze the compound directly without the need for derivatization, which is often required for GC-based methods. nih.gov In LC-MS/MS, the protonated molecule of this compound ([M+H]⁺ at m/z 345) is selected as the precursor ion. researchgate.net This ion is then fragmented through collision-induced dissociation (CID) to produce a series of characteristic product ions. researchgate.net Multiple reaction monitoring (MRM) is a common acquisition mode where specific precursor-to-product ion transitions are monitored, providing high selectivity and sensitivity. dshs-koeln.de For this compound, several product ions have been identified, including those at m/z 109, 121, and others, which are used for its confirmation. dshs-koeln.de

GC-MS/MS has also been utilized, often after a derivatization step to improve the chromatographic behavior and fragmentation of the analyte. researchgate.net Both techniques have been validated for the determination of this compound in various matrices like urine and feces. nih.govnih.gov MSn, or multi-stage mass spectrometry, available on ion trap instruments, allows for further fragmentation of product ions, providing even more detailed structural information and enhancing the confidence of identification. researchgate.net

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

The choice of ionization source is critical for generating ions from this compound for MS analysis. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the two most common interfaces used with LC-MS.

ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. In positive ESI mode, this compound readily forms a protonated molecule [M+H]⁺. researchgate.netdshs-koeln.de This technique has been extensively used in numerous studies for the sensitive detection of this compound and other stanozolol metabolites. dshs-koeln.denih.gov

APCI is another soft ionization method that is suitable for less polar and thermally stable compounds. wikipedia.org It has been successfully applied to the analysis of this compound, where it also generates the protonated molecule [M+H]⁺ at m/z 345. researchgate.net APCI can be advantageous in certain applications and has been shown to be effective for the confirmation of stanozolol and its metabolites in bovine urine. researchgate.net The choice between ESI and APCI often depends on the specific matrix and the desired sensitivity of the assay.

Ion Trap Mass Spectrometry Applications

Ion trap mass spectrometers have played a significant role in the characterization of this compound. researchgate.netnih.gov These instruments can perform MSn experiments, which are invaluable for detailed structural elucidation. By isolating a specific product ion and subjecting it to further fragmentation, a fragmentation tree can be constructed, providing a wealth of structural information. nih.gov This capability is particularly useful for differentiating between isomeric metabolites. Studies have utilized quadrupole-linear ion trap and linear ion trap-orbitrap hybrid mass spectrometers to investigate the fragmentation pathways of this compound and other related compounds. nih.gov

Quadrupole Time-of-Flight Mass Spectrometry (QTOF MS) for Accurate Mass Measurement

Quadrupole time-of-flight (QTOF) mass spectrometry offers the advantage of high-resolution and accurate mass measurements. dshs-koeln.debruker.com This capability allows for the determination of the elemental composition of an ion, which greatly increases the confidence in its identification. For this compound, QTOF MS can provide a highly accurate mass for the precursor ion (m/z 345.25366). dshs-koeln.de This high mass accuracy helps to distinguish the target analyte from isobaric interferences, which are other compounds with the same nominal mass but a different elemental composition. researchgate.net QTOF systems are often used in screening procedures to detect a wide range of compounds, including stanozolol metabolites, in a single analysis. dshs-koeln.de

Parallel Reaction Monitoring (PRM) for Targeted Analysis

Parallel reaction monitoring (PRM) is a targeted acquisition mode performed on high-resolution mass spectrometers, such as Orbitrap and QTOF instruments. newomics.commdpi.com In PRM, the precursor ion of interest is selected in the quadrupole and fragmented, and then all resulting product ions are detected in the high-resolution mass analyzer. mdpi.com This approach combines the benefits of targeted analysis with the high specificity of high-resolution, accurate-mass data.

For this compound, a PRM method would target the [M+H]⁺ ion (m/z 345.2) and monitor several of its high-resolution product ions. newomics.com This technique has been shown to be highly sensitive, enabling the detection of this compound at very low concentrations (pg/mL range). newomics.com The ability to monitor multiple product ions with high mass accuracy provides a very high degree of confidence in the identification and quantification of the analyte. newomics.comresearchgate.net

Precursor Ion Scanning for Metabolite Detection

Precursor ion scanning is a powerful mass spectrometry technique utilized in research to selectively detect molecules that fragment to a specific, common product ion. In the context of 16β-hydroxystanozolol research, this method is particularly valuable for identifying potential metabolites in complex biological matrices like urine or plasma. The underlying principle involves setting the mass spectrometer to detect a specific product ion that is characteristic of the target compound or a class of related compounds. The instrument then scans a range of precursor ions, and a signal is generated only when a precursor ion fragments to produce the selected product ion. waters.comwaters.com

In the broader field of anabolic steroid analysis, precursor ion scanning for common fragment ions has proven effective in identifying new or unexpected metabolites. For anabolic androgenic steroids (AAS), collision-induced dissociation (CID) at high energy often leads to the formation of common steroidal fragment ions. Research has shown that ions at m/z 105, 91, and 77 are characteristic fragments for many AAS, arising from the fragmentation of the steroid backbone. dshs-koeln.de By monitoring for these specific product ions, researchers can screen for a wide range of potential metabolites, including hydroxylated forms of stanozolol.

While a precursor ion scan for a fragment specific to the intact 16β-hydroxystanozolol molecule can be employed for targeted detection, a more common research approach involves looking for characteristic fragments of the stanozolol core. This allows for the simultaneous screening of various metabolites. For instance, a study on the fragmentation of stanozolol and its analogues identified several characteristic product ions. researchgate.net A precursor ion scan set to detect one of these specific product ions would reveal the presence of compounds that are structurally related to stanozolol, including 16β-hydroxystanozolol.

The general workflow for precursor ion scanning in the research context of 16β-hydroxystanozolol metabolite detection is as follows:

Selection of a Diagnostic Product Ion: Based on the fragmentation pattern of stanozolol and its known metabolites, a characteristic product ion is chosen.

Mass Spectrometer Setup: The tandem mass spectrometer is configured in precursor ion scan mode. The second quadrupole is set to transmit only the selected product ion.

Scanning of Precursor Ions: The first quadrupole scans across a defined mass range, sequentially selecting and fragmenting precursor ions.

Detection: A signal is recorded whenever a precursor ion fragments to the diagnostic product ion, indicating the presence of a potential metabolite.

This untargeted screening approach is instrumental in metabolic studies, facilitating the discovery of novel biotransformation products of stanozolol.

Stable Isotope Dilution Mass Spectrometry (SIDMS) for Quantification in Research

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a gold-standard analytical technique for the highly accurate and precise quantification of analytes in complex biological samples. nih.govnih.gov This method relies on the use of a stable isotope-labeled (SIL) analog of the target analyte as an internal standard. For the quantification of 16β-hydroxystanozolol in research settings, a known amount of a stable isotope-labeled 16β-hydroxystanozolol (e.g., deuterated or ¹³C-labeled) is added to the sample at the beginning of the analytical procedure.

The fundamental principle of SIDMS is that the SIL internal standard is chemically and physically almost identical to the endogenous analyte. epa.gov Consequently, it behaves in the same manner during sample preparation, extraction, chromatography, and ionization in the mass spectrometer. Any loss of analyte during these steps is mirrored by a proportional loss of the SIL internal standard. The quantification is based on the measurement of the ratio of the mass spectrometric signal of the native analyte to that of the SIL internal standard.

A typical research workflow for the quantification of 16β-hydroxystanozolol using SIDMS involves:

Addition of SIL Internal Standard: A precise amount of stable isotope-labeled 16β-hydroxystanozolol is spiked into the biological sample (e.g., urine, plasma).

Sample Preparation: The sample undergoes extraction and purification to remove interfering matrix components.

LC-MS/MS Analysis: The extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The native 16β-hydroxystanozolol and the SIL internal standard are separated chromatographically and detected by the mass spectrometer.

Quantification: The ratio of the peak area of the native analyte to the peak area of the SIL internal standard is determined. This ratio is then used to calculate the concentration of the native 16β-hydroxystanozolol in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

The use of a stable isotope-labeled internal standard that is structurally identical to the analyte of interest, such as deuterated stanozolol or its metabolites, significantly improves the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response. nih.govrsc.org

Table 1: Key Parameters in SIDMS for 16β-Hydroxystanozolol Quantification

| Parameter | Description | Relevance to 16β-Hydroxystanozolol Research |

| Analyte | 16β-Hydroxystanozolol | The target compound for quantification in biological matrices. |

| Internal Standard | Stable isotope-labeled 16β-hydroxystanozolol (e.g., d₃-16β-hydroxystanozolol) | Co-elutes with the analyte and corrects for analytical variability. |

| Matrix | Urine, plasma, hair | Biological samples where the concentration of 16β-hydroxystanozolol is determined. |

| Instrumentation | LC-MS/MS | Provides the necessary selectivity and sensitivity for detection and quantification. |

| Calibration Curve | A series of standards with known analyte concentrations and a fixed internal standard concentration | Used to establish the relationship between the analyte/internal standard ratio and the analyte concentration. |

Charge-Driven and Charge-Remote Fragmentation Pathway Analysis

Understanding the fragmentation pathways of 16β-hydroxystanozolol in a mass spectrometer is crucial for its unambiguous identification and for developing sensitive and specific detection methods. The fragmentation of ions in the gas phase can be broadly categorized into charge-driven and charge-remote processes. mdpi.comosu.edu

Charge-driven fragmentation is initiated at the site of the charge on the molecule. For protonated 16β-hydroxystanozolol, the initial charge is typically localized on the pyrazole ring. Subsequent fragmentation reactions are directed by this charge, leading to the cleavage of nearby bonds.

A detailed study on the mass spectrometry of stanozolol and its hydroxylated analogues, including 16β-hydroxystanozolol, has provided insights into their fragmentation behavior. researchgate.net Using techniques such as collision-induced dissociation (CID), stable isotope labeling, and high-resolution mass spectrometry, researchers have been able to propose specific fragmentation pathways.

For 16β-hydroxystanozolol, both charge-driven and charge-remote fragmentations have been observed. The pyrazole ring plays a significant role in directing the charge-driven fragmentation, leading to the formation of characteristic low-mass product ions. Concurrently, charge-remote fragmentations can occur along the steroid backbone.

Table 2: Proposed Fragmentation Pathways of 16β-Hydroxystanozolol

| Fragmentation Type | Proposed Mechanism | Resulting Product Ions | Significance in Research |

| Charge-Driven | Cleavage of bonds adjacent to the protonated pyrazole ring. | Characteristic low-mass ions specific to the pyrazole moiety and A/B rings. | Provides evidence for the presence of the stanozolol core structure. |

| Charge-Remote | Fragmentation of the D-ring containing the 16-hydroxyl and 17-methyl/hydroxyl groups. | Neutral loss of water (H₂O) and other fragments from the steroid skeleton. | Helps to localize the position of the hydroxyl group on the steroid backbone. |

The analysis of these fragmentation pathways is fundamental for developing multiple reaction monitoring (MRM) methods for the sensitive and specific quantification of 16β-hydroxystanozolol. nih.govdokumen.pub

Other Spectroscopic Techniques for Structural Information (e.g., NMR, IR)

While mass spectrometry is a primary tool for the detection and quantification of 16β-hydroxystanozolol, other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive structural elucidation of the compound, particularly when characterizing synthesized reference materials. lehigh.eduslideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. thermofisher.com ¹H NMR and ¹³C NMR spectra reveal the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts, signal integrations, and coupling patterns in an NMR spectrum allow for the precise determination of the molecular structure, including the stereochemistry of the hydroxyl group at the 16β position. For a complex molecule like 16β-hydroxystanozolol, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are often employed to unambiguously assign all proton and carbon signals. A reference material product information sheet for 16β-hydroxystanozolol confirms that its identity has been established using NMR spectroscopy. industry.gov.au

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. thermofisher.com The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds. In the IR spectrum of 16β-hydroxystanozolol, characteristic absorption bands would be observed for the O-H stretch of the hydroxyl groups, the N-H stretch of the pyrazole ring, and the C-H stretches of the steroid backbone. The presence and position of these bands provide confirmatory evidence for the compound's structure. The identity of a 16β-hydroxystanozolol reference material has been confirmed through IR spectroscopy. industry.gov.au

Table 3: Application of Spectroscopic Techniques for 16β-Hydroxystanozolol Structural Analysis

| Spectroscopic Technique | Information Obtained | Relevance to 16β-Hydroxystanozolol Research |

| ¹H NMR | Chemical shift and coupling of protons. | Confirms the number and connectivity of hydrogen atoms, including the stereochemistry at C16. |

| ¹³C NMR | Chemical shift of carbon atoms. | Determines the number and types of carbon atoms in the steroid skeleton and pyrazole ring. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons and carbons. | Provides unambiguous assignment of all NMR signals for complete structural elucidation. |

| IR Spectroscopy | Characteristic vibrational frequencies of functional groups. | Confirms the presence of hydroxyl (-OH) and pyrazole (N-H) functional groups. |

Immunoanalytical Methods for Research Screening (e.g., Enzyme-Linked Immunosorbent Assay (ELISA))

Immunoanalytical methods, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used as a preliminary screening tool in research for the detection of 16β-hydroxystanozolol. csic.escsic.es ELISAs are based on the principle of antigen-antibody recognition and offer a high-throughput and cost-effective means of analyzing a large number of samples.

The most common format for detecting small molecules like 16β-hydroxystanozolol is the competitive ELISA. In this assay, the analyte in the sample competes with a labeled form of the analyte (an enzyme conjugate) for a limited number of antibody binding sites. The amount of signal generated by the enzyme is inversely proportional to the concentration of the analyte in the sample.

A key aspect of using ELISA for 16β-hydroxystanozolol screening is the cross-reactivity of the antibodies. nih.govmybiosource.com Antibodies raised against stanozolol or other related steroids may exhibit varying degrees of cross-reactivity with its metabolites. Research has focused on developing ELISAs with antibodies that have significant cross-reactivity with 16β-hydroxystanozolol to ensure its detection. For example, an ELISA developed using antibodies raised against 16β-hydroxymestanolone (B594330) showed 100% cross-reactivity with 16β-hydroxystanozolol, making it a suitable screening tool. anu.edu.au

Table 4: Characteristics of ELISA for 16β-Hydroxystanozolol Research Screening

| Feature | Description | Implication for Research |

| Principle | Competitive binding between the analyte and an enzyme-labeled antigen for a specific antibody. | Allows for the rapid detection of the presence or absence of the analyte. |

| Format | Typically a 96-well microtiter plate. | Enables high-throughput screening of numerous samples simultaneously. |

| Antibody Specificity | The degree to which the antibody binds to 16β-hydroxystanozolol versus other related compounds. | High cross-reactivity with 16β-hydroxystanozolol is essential for its detection. |

| Sensitivity | The lowest concentration of the analyte that can be reliably detected. | Determines the utility of the assay for detecting low levels of the metabolite. |

| Application | Primarily used for initial, qualitative, or semi-quantitative screening of samples. | Positive results from ELISA screening typically require confirmation by a more specific method like LC-MS/MS. |

The development of ELISAs that can simultaneously detect stanozolol and its major metabolites, including 16β-hydroxystanozolol, is an active area of research aimed at improving the efficiency of screening programs. csic.es

Non Clinical Biochemical and Molecular Interaction Studies of 16beta Hydroxystanozolol

Interactions with Steroid-Binding Proteins

Research into the interactions of 16beta-hydroxystanozolol with specific steroid-binding proteins has revealed important aspects of its biochemical profile. These studies, conducted in non-clinical settings, have focused on its affinity for proteins such as the low-affinity glucocorticoid-binding protein (LAGS) and the stanozolol-binding protein (STBP).

Studies have demonstrated that this compound binds with high affinity to the low-affinity glucocorticoid-binding protein (LAGS), a protein found in the endoplasmic reticulum of male rat liver. nih.govresearchgate.net The binding affinity of this compound to LAGS is significant, with a reported inhibitory constant (ki) of 13 nM. nih.govresearchgate.net This indicates a strong interaction between the compound and the protein. In comparison, the parent compound, stanozolol (B1681124), also binds to LAGS with high affinity, but with a slightly higher ki of 30 nM, suggesting that the 16beta-hydroxylation of stanozolol enhances its binding capability to LAGS. nih.govresearchgate.net

It has been observed that neither stanozolol nor its hydroxylated metabolites, including this compound, bind to the cytosolic glucocorticoid receptor (GR). nih.govresearchgate.net However, their interaction with LAGS can indirectly influence glucocorticoid signaling. nih.govpharmacompass.com Specifically, the binding of stanozolol and this compound to LAGS can accelerate the dissociation of dexamethasone (B1670325), a synthetic glucocorticoid, from this protein. nih.gov This suggests a potential mechanism where these compounds, through their interaction with LAGS, could modulate the availability of glucocorticoids to the classical GR, thereby influencing GR-mediated signaling pathways. nih.govpharmacompass.com

The regulation of LAGS itself appears to be under multihormonal control, being influenced by thyroid hormones, growth hormone, and ethinylestradiol. nih.govresearchgate.net This is in contrast to the stanozolol-binding protein (STBP), which, while also induced by ethinylestradiol, is not regulated by thyroid or growth hormones, indicating that LAGS and STBP represent distinct steroid-binding sites. nih.gov

Table 1: Binding Affinity of this compound and Stanozolol to LAGS

| Compound | Inhibitory Constant (ki) to LAGS |

| This compound | 13 nM nih.govresearchgate.net |

| Stanozolol | 30 nM nih.govresearchgate.net |

In addition to LAGS, another steroid-binding site identified in the endoplasmic reticulum of male rat liver is the stanozolol-binding protein (STBP). nih.govresearchgate.net While the primary focus of some studies has been on the interaction with LAGS, the presence of STBP as a distinct binding entity has been established. nih.govresearchgate.net Both STBP and LAGS are strongly induced by ethinylestradiol. nih.gov However, a key distinction lies in their regulation by other hormones; unlike LAGS, STBP is not regulated by thyroid hormones or growth hormone. nih.gov This differential regulation underscores that STBP and LAGS are associated with different binding sites. nih.gov

The hydroxylation of stanozolol at the 16beta position has a significant impact on its binding profile, particularly concerning the low-affinity glucocorticoid-binding protein (LAGS). Research has shown that 16beta-hydroxylation markedly increases the ability of the molecule to bind to LAGS. nih.govresearchgate.net This is evidenced by the lower inhibitory constant (ki) of this compound (13 nM) compared to stanozolol (30 nM), indicating a higher affinity. nih.govresearchgate.net

Conversely, hydroxylation at other positions can have the opposite effect. For instance, 3'-hydroxylation of stanozolol has been found to abolish its binding to LAGS. nih.govresearchgate.net This highlights the stereo-specificity of the interaction between stanozolol metabolites and this particular binding protein.

Furthermore, the binding of both stanozolol and its 16beta-hydroxylated metabolite to LAGS can influence the dissociation rate of other ligands. Specifically, they are capable of accelerating the rate of dissociation of previously bound dexamethasone from LAGS. nih.gov This suggests a dynamic interaction where the binding of these anabolic steroids can modulate the binding of glucocorticoids to this protein. nih.govpharmacompass.com This allosteric modulation may lead to an increase in the availability of glucocorticoids for the cytosolic glucocorticoid receptor (GR), thereby potentially enhancing classical GR signaling. nih.govpharmacompass.com

Role in Biochemical Processes within Model Systems (e.g., Lipid Metabolism, Cell Signaling)

The biochemical and molecular interactions of this compound have been primarily elucidated through non-clinical studies utilizing various model systems. These investigations are crucial for understanding the compound's metabolic fate and its interactions with cellular components, as ethical considerations often limit direct human experimentation for metabolic research of this nature researchgate.net. In vitro models, particularly those using liver fractions, and alternative whole-organism models like the zebrafish, have been instrumental in detailing its role in key biochemical processes researchgate.nettandfonline.comnih.gov.

Involvement in Lipid Metabolism

Database entries from the Human Metabolome Database (HMDB) and FooDB classify this compound as being involved in lipid metabolism, lipid transport, and fatty acid metabolism foodb.cahmdb.ca. Its biological roles are listed as a potential membrane stabilizer, an energy source, and a factor in energy storage foodb.ca.

The primary evidence for its role in metabolic processes comes from in vitro studies using subcellular fractions. Investigations have employed equine and human liver microsomes and S9 fractions to study its biotransformation nih.govnih.govthe-ltg.orgdshs-koeln.de. In these systems, this compound undergoes Phase II conjugation, forming glucuronide and sulfate (B86663) conjugates tandfonline.comnih.gov. This process, a key part of xenobiotic and steroid metabolism, increases the water solubility of the compound to facilitate its excretion from the body. The production of these conjugates in liver incubations highlights the compound's processing through pathways central to lipid-soluble molecule disposition nih.gov.

Furthermore, studies using the zebrafish water tank (ZWT) model have successfully demonstrated the formation of 16β-OH-stanozolol-glucuronide, confirming that this metabolic pathway is conserved across different biological systems and underscoring the utility of such models in metabolic research researchgate.net.

Table 1: Biochemical Processes and Roles Associated with this compound This table summarizes the designated biochemical functions of this compound as documented in metabolic databases.

| Category | Specific Process or Role | Reference |

|---|---|---|

| Biochemical Process | Lipid Metabolism | foodb.cahmdb.ca |

| Lipid Transport | foodb.cahmdb.ca | |

| Fatty Acid Metabolism | foodb.ca | |

| Cellular Process | Cell Signaling | foodb.cahmdb.ca |

| Biological Role | Membrane Stabilizer | foodb.cahmdb.ca |

| Energy Source | foodb.ca | |

| Energy Storage | foodb.ca | |

| Signaling Molecule | foodb.cahmdb.ca |

Participation in Cell Signaling

This compound is categorized as a signaling molecule, suggesting it has a role in cellular communication pathways foodb.cahmdb.ca. Molecular interaction studies have provided insights into its potential mechanisms of action. One study identified that this compound, along with its parent compound stanozolol, binds with high affinity (dissociation constant, k(i)=13 nM) to liver-associated glucocorticoid-binding sites (LAGS). pharmacompass.com This binding is capable of accelerating the dissociation of previously bound dexamethasone, suggesting a competitive interaction at these sites. pharmacompass.com This interaction with a membrane-associated binding site points towards a novel mechanism through which it may influence cellular function and signaling cascades. pharmacompass.com

The metabolism of this compound itself is influenced by cellular signaling components, specifically the cytochrome P-450 enzyme system nih.gov. In vitro studies have shown that the production of this compound from stanozolol in human liver microsomes can be significantly altered by the presence of certain drugs that inhibit these enzymes. nih.gov For instance, antifungal agents like ketoconazole, itraconazole, and miconazole (B906) caused a marked modification in the formation of this compound, demonstrating its production is directly tied to the activity of specific cytochrome P-450 isoenzymes. nih.gov

Table 2: Summary of In Vitro and Model System Studies on this compound This table outlines key experimental findings from non-clinical model systems investigating the biochemistry of this compound.

| Model System | Focus of Study | Key Findings | Reference |

|---|---|---|---|

| Equine Liver Fractions | Phase II Conjugation | Production of glucuronide and sulfate conjugates of this compound was demonstrated. | tandfonline.comnih.gov |

| Human Liver Microsomes | Metabolite Synthesis & Drug Interaction | Used to synthesize this compound glucuronide due to lack of commercial standards. Production of this compound was inhibited by drugs affecting the Cytochrome P-450 system. | nih.govdshs-koeln.de |

| Equine Liver S9 and Microsomes | Metabolite Identification | A large number of hydroxy-stanozolol metabolites, including this compound, were identified. Liver microsomes produced a more concentrated extract of these metabolites compared to S9 fractions. | the-ltg.org |

| Zebrafish Water Tank (ZWT) Model | Phase II Metabolism | Demonstrated the formation of 16β-OH-stanozolol-Glucuronide, showing a conserved metabolic pathway. | researchgate.net |

| Rat Liver | Molecular Binding | This compound was shown to bind with high affinity to liver-associated glucocorticoid-binding sites (LAGS). | pharmacompass.com |

Computational Chemistry and Theoretical Modeling of 16beta Hydroxystanozolol

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as 16beta-Hydroxystanozolol, and a protein's binding site.

While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the androgen receptor (AR) is a primary biological target for its parent compound, stanozolol (B1681124), and related anabolic androgenic steroids. endocrine-abstracts.orgut.ee Therefore, it is plausible that this compound also interacts with the AR. Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of this compound with the ligand-binding domain (LBD) of the androgen receptor. endocrine-abstracts.orgeco-vector.com

Analysis of Receptor Binding Site Interactions

The analysis of receptor binding site interactions for androgens with the AR LBD has identified key amino acid residues crucial for stabilizing the ligand-receptor complex. These interactions typically involve a combination of hydrogen bonds and hydrophobic interactions. For instance, studies on various agonists binding to the AR have highlighted the importance of residues such as T877, N705, R752, and Q711 in forming stable complexes. endocrine-abstracts.org

Quantum Mechanical Calculations for Electronic Structure and Geometry Optimization

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and stable three-dimensional conformation. jocpr.comnorthwestern.edu These methods solve the Schrödinger equation for a given molecule, providing detailed information about its geometry and electronic distribution. northwestern.edu

Research has been conducted to evaluate the theoretical geometries and electronic distributions of this compound. csic.es These calculations are crucial for understanding the molecule's reactivity and its potential to interact with biological receptors. Finding the conformation with the lowest energy is a key aspect of these molecular modeling studies. csic.es

Application of Semi-Empirical Models (e.g., MNDO, PM3)

Semi-empirical quantum mechanics models, such as MNDO (Modified Neglect of Diatomic Overlap) and PM3 (Parametrized Model 3), have been utilized to study this compound. csic.es These models offer a balance between computational cost and accuracy, making them suitable for larger molecules like steroids.

In a specific study, theoretical geometries and electronic distributions for this compound were evaluated using both MNDO and PM3 models. csic.es The calculations were performed using standard computational chemistry criteria to find the lowest energy conformation of the molecule. csic.es This information is valuable for comparing the structural and electronic properties of this compound with its parent compound, stanozolol, and other metabolites. csic.es

| Computational Model | Application to this compound | Reference |

| MNDO | Evaluation of theoretical geometry and electronic distribution. | csic.es |

| PM3 | Evaluation of theoretical geometry and electronic distribution. | csic.es |

Structure-Activity Relationship (SAR) Prediction based on In Silico Models

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. arxiv.orguni-duesseldorf.de In silico SAR models use computational methods to predict the activity of new or untested compounds based on the properties of known active and inactive molecules. nih.govchemrxiv.org

For this compound, in silico SAR models could be developed to predict its androgenic activity based on its structural features. By comparing the predicted activity of this compound with that of stanozolol and other metabolites, researchers can gain insights into how the introduction of a hydroxyl group at the 16-beta position affects its interaction with the androgen receptor. These models often rely on descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. chemrxiv.org